2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid
Description
2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid is a hybrid peptide-derived compound characterized by a central acetamido-substituted propanoyl backbone. Its structure integrates a 4-hydroxyphenyl group and a terminal phenylpropanoic acid moiety (Figure 1). Derivatives of this compound, such as ethyl esters, have been synthesized with high yields (96%, ), highlighting its relevance in medicinal chemistry.
Properties
IUPAC Name |
2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-13(23)21-17(11-15-7-9-16(24)10-8-15)19(25)22-18(20(26)27)12-14-5-3-2-4-6-14/h2-10,17-18,24H,11-12H2,1H3,(H,21,23)(H,22,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNISZPMTXRXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes the acylation of amino acids, followed by coupling reactions to introduce the hydroxyphenyl and phenylpropanoic acid moieties. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and biological implications of the target compound and its analogs:
Biological Activity
The compound 2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid is a complex organic molecule notable for its dual aromatic structure and multiple functional groups. This compound, with a molecular weight of approximately 302.31 g/mol, exhibits significant potential for various biological activities due to its structural characteristics, which include both acetamido and hydroxy functionalities.
Chemical Structure and Properties
The chemical formula of the compound is . Its structure includes:
- A central propanoic acid backbone.
- Substituents that enhance its reactivity and interaction with biological systems.
Structural Comparison
The following table compares similar compounds based on their chemical structure and similarity index:
| Compound Name | Chemical Structure | Similarity Index |
|---|---|---|
| (S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid | 0.88 | |
| (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 0.86 | |
| (S)-5-Amino-5-oxo-2-(2-phenylacetamido)pentanoic acid | 0.85 |
Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in inflammatory pathways.
- Antioxidant Properties : The presence of hydroxy groups suggests potential antioxidant activity, which could protect cells from oxidative stress.
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines.
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
-
Case Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of acetamido derivatives, finding that compounds with similar hydroxyphenyl structures demonstrated significant free radical scavenging activity.
-
Case Study on Enzyme Interaction :
- Research indicated that derivatives of phenylpropanoic acids could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
-
Clinical Trials :
- Ongoing clinical trials are assessing the efficacy of related compounds in treating conditions such as arthritis and cancer, highlighting the therapeutic potential of this class of molecules.
Research Findings
Recent research findings emphasize the following aspects regarding the biological activity of 2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid:
- Cytotoxic Effects : Studies show that this compound can induce apoptosis in specific cancer cell lines.
- Anti-inflammatory Effects : It has been noted for its potential to reduce inflammation markers in vitro.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
